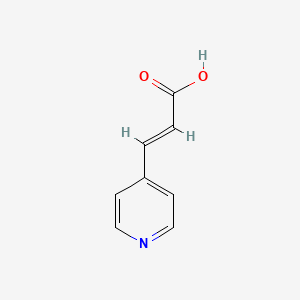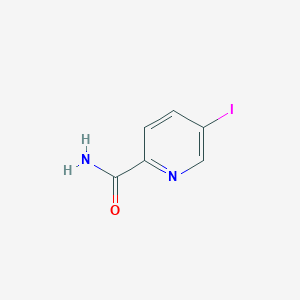![molecular formula C10H10O4 B6273800 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid CAS No. 2763759-53-9](/img/no-structure.png)
3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid, also known as 3-hydroxy-4-methoxy-1,2,4-triene-7-carboxylic acid (HMTCA) is an organic compound with a molecular formula of C7H10O4. It is a bicyclic molecule with a ring structure composed of two fused cyclohexane rings. HMTCA is of significant interest due to its potential applications in the pharmaceutical, agricultural and industrial sectors.
Wirkmechanismus
HMTCA has been found to have a number of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been suggested that HMTCA functions by blocking the activation of transcription factors, which are responsible for the expression of certain genes. This mechanism of action is thought to be responsible for the compound’s anti-inflammatory, anti-tumor, and anti-viral activities.
Biochemical and Physiological Effects
HMTCA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain genes associated with inflammation. It has also been found to inhibit the growth of certain cancer cells and to reduce the expression of certain genes associated with tumor growth. Additionally, it has been found to reduce the expression of certain genes associated with viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
HMTCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a relatively low toxicity and is relatively stable. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
HMTCA has several potential future applications. It may be useful in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, it may be useful in the development of new gene therapies. Furthermore, it may be useful in the development of new materials for use in industrial applications. Finally, it may be useful in the development of new methods for the delivery of drugs and other therapeutic compounds.
Synthesemethoden
HMTCA can be synthesized through several methods, including the reaction of cyclohexanone with dimethylformamide, the reaction of cyclohexanone with dimethylsulfoxide, and the reaction of cyclohexanone with diethylformamide. The reaction of cyclohexanone with dimethylformamide is the most common method for synthesizing HMTCA.
Wissenschaftliche Forschungsanwendungen
HMTCA is widely used in scientific research due to its unique properties. It has been studied for its potential applications in the fields of drug delivery, cancer therapy, and gene therapy. It has also been used as a model compound for the study of macromolecular structure and interactions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenol", "2-cyclopentenone", "methyl vinyl ketone", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: 4-methoxyphenol is reacted with sodium borohydride in the presence of acetic anhydride to yield 4-methoxyphenol acetate.", "Step 2: 2-cyclopentenone is reacted with methyl vinyl ketone in the presence of sodium hydroxide to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-diene.", "Step 3: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-diene is reacted with hydrochloric acid to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-dien-7-one.", "Step 4: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-dien-7-one is reacted with sodium bicarbonate in the presence of water to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one.", "Step 5: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one is reacted with sodium borohydride in the presence of water to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-ol.", "Step 6: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-ol is oxidized with sodium chlorite in the presence of acetic acid to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid.", "Step 7: The final product is purified using a combination of ethyl acetate and hexane." ] } | |
CAS-Nummer |
2763759-53-9 |
Produktname |
3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




